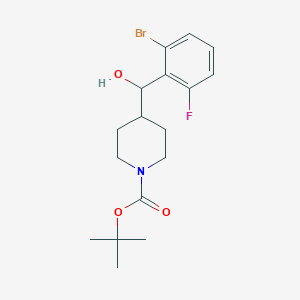
(-)-Heraclenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Heraclenol is a naturally occurring furanocoumarin compound found in various plant species It is known for its unique chemical structure and biological activities, making it a subject of interest in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Heraclenol typically involves the use of specific starting materials and reaction conditions to achieve the desired product. One common method includes the use of umbelliferone as a starting material, which undergoes a series of reactions such as alkylation, cyclization, and oxidation to form this compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of solvents to isolate the compound from plant materials, followed by purification techniques such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(-)-Heraclenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: Research has shown that (-)-Heraclenol exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound has potential therapeutic applications, including its use in the treatment of skin disorders and as a photosensitizing agent in photodynamic therapy.
Industry: this compound is used in the formulation of agricultural products, such as pesticides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of (-)-Heraclenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, this compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, its photosensitizing properties allow it to generate reactive oxygen species upon exposure to light, which can damage cellular components and lead to cell death.
Comparison with Similar Compounds
(-)-Heraclenol can be compared with other furanocoumarin compounds, such as psoralen and bergapten While all these compounds share a similar core structure, this compound is unique in its specific functional groups and biological activities Psoralen, for example, is widely used in phototherapy for skin conditions, while bergapten is known for its anti-inflammatory properties
List of Similar Compounds
- Psoralen
- Bergapten
- Xanthotoxin
- Imperatorin
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
FOINLJRVEBYARJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)([C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

